Dicyclopropylacetaldehyde
Overview
Description
Dicyclopropylacetaldehyde is an organic compound with the molecular formula C8H12O It is characterized by the presence of two cyclopropyl groups attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopropylacetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a suitable oxidizing agent to yield the desired aldehyde. Another method includes the use of cyclopropylmethyl bromide in the presence of a base, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dicyclopropylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to dicyclopropylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Dicyclopropylacetic acid.
Reduction: Dicyclopropylmethanol.
Substitution: Various substituted dicyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.
Mechanism of Action
The mechanism by which dicyclopropylacetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropyl groups may influence the compound’s reactivity and interaction with biological membranes.
Comparison with Similar Compounds
Cyclopropylacetaldehyde: Similar in structure but with only one cyclopropyl group.
Cyclopropylmethylketone: Contains a ketone group instead of an aldehyde.
Dicyclopropylmethanol: The reduced form of dicyclopropylacetaldehyde.
Uniqueness: this compound is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its dual cyclopropyl structure also enhances its potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2,2-dicyclopropylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8(6-1-2-6)7-3-4-7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDWLGLJZNWMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178449 | |
Record name | Dicyclopropylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23772-87-4 | |
Record name | α-Cyclopropylcyclopropaneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23772-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclopropylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023772874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopropylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopropylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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